molecular formula C8H8F3IN2O2 B2634420 Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate CAS No. 1946818-42-3

Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate

Cat. No. B2634420
CAS RN: 1946818-42-3
M. Wt: 348.064
InChI Key: XTXZGLBBIIYJEO-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are inflammatory mediators. It may also act by inhibiting the activity of certain enzymes that are involved in the production of these mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate. One of the primary areas of research is to further elucidate its mechanism of action and to identify potential targets for its use as a therapeutic agent. Another area of research is to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, research is needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is synthesized using a specific method that involves the reaction of 3,3,3-trifluoropropyl-1-ene with iodine in the presence of a catalyst. The resulting product is then reacted with hydrazine hydrate, followed by the reaction with methyl chloroformate to produce the final product. This synthesis method has been optimized to produce high yields of the desired compound.

Scientific Research Applications

Methyl 3-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate has various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potential anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an anti-cancer agent.

properties

IUPAC Name

methyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3IN2O2/c1-16-7(15)5-4-14(13-6(5)12)3-2-8(9,10)11/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXZGLBBIIYJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1I)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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